Ponericin-W-like 321 Ponericin-W-like 321
Brand Name: Vulcanchem
CAS No.:
VCID: VC3668354
InChI:
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Molecular Formula:
Molecular Weight:

Ponericin-W-like 321

CAS No.:

Cat. No.: VC3668354

Molecular Formula:

Molecular Weight:

* For research use only. Not for human or veterinary use.

Ponericin-W-like 321 -

Specification

Introduction

Structural Characteristics and Physicochemical Properties

Ponericin-W-like 321 is a short linear peptide consisting of 24 amino acids with the sequence FGSLFSLGSKLLPSVFKLFSRKKQ . This peptide possesses several distinctive physicochemical properties that contribute to its antimicrobial activity, as detailed in Table 1.

PropertyValue
Amino Acid SequenceFGSLFSLGSKLLPSVFKLFSRKKQ
Length24 amino acids
Molar Mass2715.28 Da
Net Charge+5
Isoelectric Point (pI)12.1
Hydrophobicity0.18
Boman Index0.72
Aliphatic Index93.33
Hydrophobic Amino Acids41.67%

Like other ponericins, Ponericin-W-like 321 is rich in lysine residues, contributing to its positive charge at physiological pH . The peptide's full amino acid sequence can be expressed as Phe-Gly-Ser-Leu-Phe-Ser-Leu-Gly-Ser-Lys-Leu-Leu-Pro-Ser-Val-Phe-Lys-Leu-Phe-Ser-Arg-Lys-Lys-Gln . This particular arrangement of amino acids results in an amphipathic structure when the peptide interacts with bacterial membranes, a characteristic feature that facilitates its antimicrobial activity .

Structural analysis suggests that Ponericin-W-like 321, like other members of the ponericin family, likely adopts an amphipathic α-helical structure in polar environments such as cell membranes . This conformation is critical for its interaction with bacterial cell membranes and subsequent antimicrobial activity. The relatively high percentage of hydrophobic amino acids (41.67%) contributes to the peptide's ability to interact with and disrupt bacterial membranes .

Source and Evolutionary Context

Ponericin-W-like 321 was identified in the venom of Lychas mucronatus, commonly known as the Chinese swimming scorpion . This contrasts with most other documented ponericins, which were originally isolated from ant venoms, particularly from the Neoponera genus . This cross-species presence suggests that ponericins represent an evolutionarily conserved defense mechanism utilized by various arthropods.

Comparative sequence analysis using BLAST searches has revealed that Ponericin-W-like 321 shares significant sequence similarity with other ponericins, particularly those in the W-subfamily . The melittin-like W-subfamily members typically show 60-88% similarity in their amino acid sequences . This high degree of conservation across species indicates the evolutionary importance of these peptides in host defense mechanisms.

The presence of similar antimicrobial peptides across different arthropod species suggests convergent evolution toward effective antimicrobial strategies. The significant sequence similarity between Ponericin-W-like 321 and other antimicrobial peptides such as melittin further supports the notion that these molecules represent fundamental components of innate immunity in arthropods .

Laboratory Considerations and Experimental Applications

For research purposes, Ponericin-W-like 321 is typically delivered in lyophilized form and should be stored in a freezer at or below -20°C to maintain stability and activity . When used in experimental settings, it is important to consider the potential impact of trifluoroacetic acid (TFA) salt residues, which are often present in synthetic peptide preparations due to the synthesis process .

TFA residues can significantly influence experimental outcomes, affecting cell experiments at concentrations as low as 10 nM . At nanomolar levels, TFA can cause unpredictable fluctuations in experimental data, potentially hindering cell growth at low concentrations and promoting it at higher doses (0.5–7.0 mM) . Additionally, TFA can function as an allosteric regulator on glycine receptors and may trifluoroacetylate amino groups in proteins and phospholipids, potentially inducing unwanted antibody responses in in vivo settings .

For antimicrobial activity assays, researchers typically employ methods similar to those used for other antimicrobial peptides, including determination of minimum inhibitory concentrations (MICs) against various bacterial strains and assessment of membrane-disruptive capabilities through techniques such as electron microscopy .

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